molecular formula C23H33N3O4S B2706460 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896287-04-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2706460
CAS No.: 896287-04-0
M. Wt: 447.59
InChI Key: XANWLDFVWRIDGE-UHFFFAOYSA-N
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Description

“N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” is a complex organic compound that features a cyclohexene ring, a pyrrolidine ring, and a sulfonyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: The compound could be studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” would likely involve multiple steps, including:

    Formation of the cyclohexene ring: This could be achieved through a Diels-Alder reaction.

    Introduction of the pyrrolidine ring: This might involve a nucleophilic substitution reaction.

    Attachment of the sulfonyl group: This could be done using sulfonyl chloride in the presence of a base.

    Formation of the oxalamide linkage: This step might involve the reaction of an amine with oxalyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the cyclohexene ring.

    Reduction: Reduction reactions could target the sulfonyl group or the oxalamide linkage.

    Substitution: Substitution reactions might occur at the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or an epoxide, while reduction could produce an alcohol or an amine.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Uniqueness

The unique combination of the cyclohexene ring, pyrrolidine ring, and sulfonyl group in “N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” might confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4S/c1-17-10-11-18(2)21(15-17)31(29,30)26-14-6-9-20(26)16-25-23(28)22(27)24-13-12-19-7-4-3-5-8-19/h7,10-11,15,20H,3-6,8-9,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANWLDFVWRIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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